REACTION_CXSMILES
|
[C-]#N.[Na+].Cl.Cl.[N:6]12CCC(C[CH2:11]1)CN2.[Cl:14][C:15]([Cl:25])=[CH:16][CH:17]1[CH:19]([C:20](Cl)=[O:21])[C:18]1([CH3:24])[CH3:23].[O:26]([C:33]1[CH:34]=[C:35]([CH:38]=[CH:39][CH:40]=1)[CH:36]=[O:37])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>O.CCCCCCC>[Cl:14][C:15]([Cl:25])=[CH:16][CH:17]1[CH:19]([C:20]([O:37][CH:36]([C:11]#[N:6])[C:35]2[CH:38]=[CH:39][CH:40]=[C:33]([O:26][C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=3)[CH:34]=2)=[O:21])[C:18]1([CH3:24])[CH3:23] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
diazabicyclo[2.2.2]octane dihydrochloride
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N12NCC(CC1)CC2
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
77.6 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC1C(C1C(=O)Cl)(C)C)Cl
|
Name
|
|
Quantity
|
61.5 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
102 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
acyl chloride
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed to 40°
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional 40 minutes
|
Duration
|
40 min
|
Type
|
WASH
|
Details
|
washed with 100 g of a 10% aqueous sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated from the mixture
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation under reduced pressure
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1C(C1C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C-]#N.[Na+].Cl.Cl.[N:6]12CCC(C[CH2:11]1)CN2.[Cl:14][C:15]([Cl:25])=[CH:16][CH:17]1[CH:19]([C:20](Cl)=[O:21])[C:18]1([CH3:24])[CH3:23].[O:26]([C:33]1[CH:34]=[C:35]([CH:38]=[CH:39][CH:40]=1)[CH:36]=[O:37])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>O.CCCCCCC>[Cl:14][C:15]([Cl:25])=[CH:16][CH:17]1[CH:19]([C:20]([O:37][CH:36]([C:11]#[N:6])[C:35]2[CH:38]=[CH:39][CH:40]=[C:33]([O:26][C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=3)[CH:34]=2)=[O:21])[C:18]1([CH3:24])[CH3:23] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
diazabicyclo[2.2.2]octane dihydrochloride
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N12NCC(CC1)CC2
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
77.6 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC1C(C1C(=O)Cl)(C)C)Cl
|
Name
|
|
Quantity
|
61.5 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
102 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
acyl chloride
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed to 40°
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional 40 minutes
|
Duration
|
40 min
|
Type
|
WASH
|
Details
|
washed with 100 g of a 10% aqueous sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated from the mixture
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation under reduced pressure
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1C(C1C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C-]#N.[Na+].Cl.Cl.[N:6]12CCC(C[CH2:11]1)CN2.[Cl:14][C:15]([Cl:25])=[CH:16][CH:17]1[CH:19]([C:20](Cl)=[O:21])[C:18]1([CH3:24])[CH3:23].[O:26]([C:33]1[CH:34]=[C:35]([CH:38]=[CH:39][CH:40]=1)[CH:36]=[O:37])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>O.CCCCCCC>[Cl:14][C:15]([Cl:25])=[CH:16][CH:17]1[CH:19]([C:20]([O:37][CH:36]([C:11]#[N:6])[C:35]2[CH:38]=[CH:39][CH:40]=[C:33]([O:26][C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=3)[CH:34]=2)=[O:21])[C:18]1([CH3:24])[CH3:23] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
18.1 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
diazabicyclo[2.2.2]octane dihydrochloride
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N12NCC(CC1)CC2
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
77.6 g
|
Type
|
reactant
|
Smiles
|
ClC(=CC1C(C1C(=O)Cl)(C)C)Cl
|
Name
|
|
Quantity
|
61.5 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
102 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
acyl chloride
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed to 40°
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional 40 minutes
|
Duration
|
40 min
|
Type
|
WASH
|
Details
|
washed with 100 g of a 10% aqueous sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated from the mixture
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation under reduced pressure
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CC1C(C1C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |